![molecular formula C6H14O3 B1622267 1,2,3-Hexanetriol CAS No. 90325-47-6](/img/structure/B1622267.png)
1,2,3-Hexanetriol
Overview
Description
1,2,3-Hexanetriol is a polyol compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless, odorless, and water-soluble compound that is widely used in the pharmaceutical, cosmetic, and food industries. In
Scientific Research Applications
Shape Memory Polymer Foams
1,2,3-Hexanetriol has been used in the synthesis of shape memory polymer foams. These polymers have unique shape-changing properties and have been used in a wide range of applications, including medical applications such as vessel occlusion and aneurysm treatment .
Degradation Resistance
The same shape memory polymer foams synthesized using 1,2,3-Hexanetriol have shown enhanced degradation resistance. This makes them potentially useful in applications that benefit from permanent, space-filling shape memory behavior .
Chemical Synthesis
1,2,3-Hexanetriol is used in chemical synthesis. For example, it is used as a precursor to synthesize a trivalent linker containing three thiol moieties for the regioselective terminal activation of chitosan .
Solvent
1,2,3-Hexanetriol is used as a solvent due to its low toxicity and good compatibility .
Viscosity Enhancer
This compound is used for raising the viscosity of liquid and semi-solid cosmetic and pharmaceutical preparations .
Humectant
1,2,3-Hexanetriol is used as a humectant due to its hygroscopicity, which means it can attract and hold water molecules from the surrounding environment .
Protein Crystallization
1,2,3-Hexanetriol is used as a protein crystallization reagent .
Mechanism of Action
1,2,3-Hexanetriol, also known as hexane-1,2,3-triol, is a chemical compound with the molecular formula C6H14O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that polyols like 1,2,3-hexanetriol can interact with proteins and other biomolecules, potentially influencing their structure and function .
Mode of Action
1,2,3-Hexanetriol may interact with its targets through hydrogen bonding, similar to other polyols . These interactions can stabilize the structure of proteins and other biomolecules, particularly under conditions of stress such as desiccation .
Biochemical Pathways
It’s known that polyols can influence protein structure and function, potentially affecting multiple biochemical pathways .
Result of Action
1,2,3-Hexanetriol may protect proteins and other biomolecules from damage under stress conditions, such as desiccation . This could have various effects at the molecular and cellular level, depending on the specific proteins and pathways involved.
Action Environment
The action of 1,2,3-Hexanetriol may be influenced by various environmental factors. For example, its ability to protect proteins from desiccation could be particularly important in dry environments . Additionally, factors such as temperature and pH could potentially influence its interactions with proteins and other targets.
properties
IUPAC Name |
hexane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXCXCJKZRDVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052884 | |
Record name | 1,2,3-Hexanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Hexanetriol | |
CAS RN |
90325-47-6, 25323-24-4 | |
Record name | 1,2,3-Hexanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanetriol, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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